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Compound of Interest

Compound Name: DN401

Cat. No.: B1192590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "DN401" did not yield specific results in public databases. This

technical guide focuses on ABN401, a selective c-MET inhibitor, based on the possibility of a

typographical error in the user's query. ABN401 is currently under investigation for the

treatment of solid tumors, particularly those with MET alterations.

Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to meet the

bioenergetic and biosynthetic demands of rapid proliferation and survival in the tumor

microenvironment. The c-MET proto-oncogene, which encodes the hepatocyte growth factor

(HGF) receptor, is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth,

angiogenesis, and metastasis. ABN401 is a potent and selective small-molecule inhibitor of c-

MET, showing promise in preclinical and early clinical studies. This document provides an in-

depth technical overview of ABN401's mechanism of action, its direct and inferred roles in

cancer cell metabolism, detailed experimental protocols from key studies, and a summary of its

efficacy.
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ABN401 functions as an ATP-competitive inhibitor of the c-MET tyrosine kinase.[1][2] By

binding to the ATP-binding site of the c-MET kinase domain, ABN401 prevents

autophosphorylation and subsequent activation of downstream signaling pathways crucial for

cancer cell survival and proliferation. The primary signaling cascades inhibited by ABN401

include:

PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, survival, and

metabolism.

RAS-MAPK (ERK) Pathway: This cascade is critical for cell proliferation, differentiation, and

survival.

By blocking these pathways, ABN401 effectively inhibits cell cycle progression and induces

apoptosis in c-MET-addicted cancer cells.[2]
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ABN401 inhibits c-MET signaling pathways.
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The Role of ABN401 in Cancer Cell Metabolism
While direct metabolomic studies on ABN401 are not extensively published, its impact on

cancer cell metabolism can be inferred from its inhibition of the PI3K-AKT-mTOR and MAPK

pathways, which are master regulators of metabolic processes.

Inferred Effects on Glycolysis (The Warburg Effect)
The PI3K-AKT-mTOR pathway is a key driver of the Warburg effect, or aerobic glycolysis,

where cancer cells preferentially metabolize glucose to lactate even in the presence of oxygen.

AKT can promote the expression and membrane translocation of glucose transporters (e.g.,

GLUT1) and activate glycolytic enzymes. By inhibiting AKT and mTOR, ABN401 is expected to:

Reduce Glucose Uptake: Decrease the expression and activity of glucose transporters on

the cell surface.

Decrease Glycolytic Flux: Inhibit the activity of key glycolytic enzymes.

This would lead to a reduction in ATP production from glycolysis and a decrease in the

synthesis of biosynthetic precursors derived from the glycolytic pathway.

Inferred Effects on Anabolic Processes
mTOR is a central coordinator of anabolic metabolism, promoting the synthesis of proteins,

lipids, and nucleotides. By inhibiting mTOR, ABN401 likely suppresses these biosynthetic

pathways, thereby limiting the building blocks necessary for new cancer cell formation.

Potential Induction of Fatty Acid Oxidation
Some studies on other c-MET inhibitors have shown that their long-term application can lead to

a metabolic shift towards fatty acid oxidation (FAO) as a survival mechanism. This is often

mediated by the upregulation of PGC1α, a master regulator of mitochondrial biogenesis and

FAO. While not directly demonstrated for ABN401, this represents a potential mechanism of

acquired resistance and a target for combination therapies.

Quantitative Data on ABN401's Efficacy
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The following tables summarize the in vitro and in vivo efficacy of ABN401 in various cancer

cell lines and patient-derived xenograft (PDX) models.

Table 1: In Vitro Cytotoxicity of ABN401 in MET-Addicted
Cancer Cell Lines

Cell Line Cancer Type MET Status IC50 (nM)

SNU-5 Gastric MET Amplification 1.8

EBC-1 Lung MET Amplification 2.5

SNU-638 Gastric MET Overexpression 11.2

Hs746T Gastric
MET Exon 14

Skipping
3.9

H1993 Lung MET Amplification 28.7

Data extracted from Kim et al., Cancers (Basel), 2020.

Table 2: In Vivo Antitumor Efficacy of ABN401 in
Xenograft Models

Model Cancer Type MET Status
ABN401 Dose
(mg/kg, oral)

Tumor Growth
Inhibition (%)

SNU-5 Xenograft Gastric
MET

Amplification
30 95.4

EBC-1 Xenograft Lung
MET

Amplification
30 89.1

SNU-638

Xenograft
Gastric

MET

Overexpression
30 78.7

GA3121 PDX Gastric
MET

Amplification
30 98.2

LU2503 PDX Lung
MET

Amplification
30 91.5
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Data extracted from Kim et al., Cancers (Basel), 2020.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

ABN401.

Cell Viability Assay (WST-1 Assay)
This protocol is used to determine the cytotoxic effects of ABN401 on cancer cell lines.
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Workflow for the WST-1 cell viability assay.
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Detailed Steps:

Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated

for 24 hours.

The cells are then treated with various concentrations of ABN401 for 72 hours.

Following treatment, WST-1 reagent is added to each well, and the plates are incubated for 2

hours at 37°C.

The absorbance is measured at 450 nm using a microplate reader.

IC50 values are calculated based on the absorbance readings.

Western Blot Analysis
This protocol is used to assess the effect of ABN401 on c-MET phosphorylation and

downstream signaling proteins.

Detailed Steps:

Cell Lysis: MET-addicted cancer cells are treated with ABN401 at various concentrations for

a specified time. Cells are then lysed using RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay.

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA)

in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies against total c-MET, phospho-c-MET, total AKT, phospho-AKT, total ERK, and

phospho-ERK.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Model
This protocol is used to evaluate the antitumor efficacy of ABN401 in a living organism.

Detailed Steps:

Cell Implantation: MET-addicted cancer cells (e.g., SNU-5, EBC-1) are subcutaneously

injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice).

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

Treatment: Mice are randomized into vehicle control and ABN401 treatment groups. ABN401

is administered orally at specified doses and schedules (e.g., daily for 3 weeks).

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated, and tumors

may be excised for further analysis (e.g., immunohistochemistry, western blot).

Conclusion
ABN401 is a promising selective c-MET inhibitor with potent antitumor activity in preclinical

models of MET-addicted cancers. While its direct effects on cancer cell metabolism require

further investigation, its mechanism of action through the inhibition of the PI3K-AKT-mTOR and

RAS-MAPK pathways strongly suggests a significant impact on key metabolic processes,

including glycolysis and anabolism. The detailed experimental protocols and quantitative
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efficacy data provided in this guide offer a valuable resource for researchers and drug

development professionals working on targeted cancer therapies. Further studies focusing on

the metabolic vulnerabilities induced by ABN401 could unveil novel combination strategies to

enhance its therapeutic efficacy and overcome potential resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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